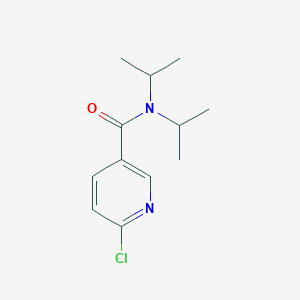

6-Chloro-n,n-diisopropylnicotinamide

Description

6-Chloro-N,N-diisopropylnicotinamide (C₁₂H₁₇ClN₂O) is a pyridine derivative featuring a chloro substituent at the 6-position and diisopropylamide groups attached to the nitrogen atom. This compound is primarily utilized in research and pharmaceutical development due to its structural versatility. Its amide functionality and chloro substitution make it a candidate for synthesizing bioactive molecules or intermediates in medicinal chemistry .

Properties

IUPAC Name |

6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)10-5-6-11(13)14-7-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIUKIOVKUQYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n,n-diisopropylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of isopropyl groups. One common method includes:

Chlorination: Nicotinamide is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.

Amidation: The chlorinated intermediate is then reacted with diisopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n,n-diisopropylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of substituted nicotinamide derivatives.

Oxidation: Formation of nicotinic acid or its derivatives.

Reduction: Formation of reduced nicotinamide derivatives.

Scientific Research Applications

6-Chloro-n,n-diisopropylnicotinamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-n,n-diisopropylnicotinamide involves its interaction with specific molecular targets. The chlorine atom and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Herbicides

Propazine (CAS 139-40-2)

- Structure : 6-Chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.

- Core : Triazine ring with chloro and bis(isopropyl)amine substituents.

- Application : Pre-emergence herbicide for controlling weeds in crops like sorghum.

- Key Difference : The triazine core and amine groups contrast with the pyridine and amide groups in 6-Chloro-N,N-diisopropylnicotinamide, leading to distinct biological activity and environmental persistence .

Simazine (CAS 122-34-9)

- Structure : 6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine.

- Core : Triazine ring with chloro and diethylamine substituents.

- Application : Broad-spectrum herbicide with moderate soil mobility.

- Key Difference : Diethylamine groups reduce steric hindrance compared to diisopropyl groups, enhancing solubility but decreasing soil adsorption .

Table 1: Comparison of Triazine Derivatives

| Compound | CAS Number | Core | Substituents | Application |

|---|---|---|---|---|

| Propazine | 139-40-2 | Triazine | Cl, bis(isopropyl)amine | Herbicide |

| Simazine | 122-34-9 | Triazine | Cl, diethylamine | Herbicide |

| This compound | - | Pyridine | Cl, diisopropylamide | Pharmaceutical |

Pyridine and Pyrimidine Derivatives

6-Chloro-N-ethylpyrimidin-4-amine

- Structure : Pyrimidine ring with chloro and ethylamine groups.

- Application : Intermediate in synthesizing antiviral or antitumor agents.

- Key Difference : The pyrimidine core and ethylamine substituent result in different electronic properties compared to the pyridine-based amide structure of this compound .

6-Chloropicolinic Acid

Table 2: Pyridine/Pyrimidine Derivatives

| Compound | Core | Substituents | Application |

|---|---|---|---|

| This compound | Pyridine | Cl, diisopropylamide | Pharmaceutical research |

| 6-Chloro-N-ethylpyrimidin-4-amine | Pyrimidine | Cl, ethylamine | Antiviral intermediate |

| 6-Chloropicolinic Acid | Pyridine | Cl, carboxylic acid | Herbicide adjuvant |

Functional Group and Stability Analysis

- Amide vs. Amine : The amide group in this compound provides hydrogen-bonding capability and metabolic stability, whereas triazine herbicides with amine groups are more prone to hydrolysis and microbial degradation .

- Chloro Substituent : Enhances electronegativity and influences reactivity in all compounds, but its position (6-position in pyridine vs. 2,4-positions in triazines) alters molecular interactions .

Biological Activity

6-Chloro-N,N-diisopropylnicotinamide (CAS No. 905273-87-2) is an organic compound with a unique structure that includes a chlorine atom and two isopropyl groups attached to the nitrogen atom of the nicotinamide backbone. Its molecular formula is and it has a molecular weight of 240.73 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structural characteristics of this compound are as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide |

| Melting Point | 129-131 °C |

The presence of the chlorine atom and isopropyl groups significantly influences its chemical reactivity and biological properties, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine atom enhances binding affinity, while the bulky isopropyl groups may influence selectivity towards certain biological targets. This compound has been investigated for:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation : The compound may act as a modulator for certain receptors, potentially influencing signaling pathways related to inflammation or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : Research indicated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Anticancer Properties : In cellular models, this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Chloro-nicotinamide | Lacks isopropyl groups | Different enzyme interaction profiles |

| n,n-Diisopropylnicotinamide | Lacks chlorine atom | Altered reactivity and potentially lower bioactivity |

| 6-Bromo-n,n-diisopropylnicotinamide | Bromine substitution instead of chlorine | Potential for different receptor interactions |

The combination of chlorine and diisopropyl substitutions gives this compound distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N,N-diisopropylnicotinamide, and how can reaction conditions be optimized for yield?

- Methodology : Begin with nicotinic acid derivatives as precursors. Chlorination at the 6-position can be achieved using phosphorus oxychloride (POCl₃) under reflux. Subsequent amidation with diisopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C improves selectivity .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Key parameters include temperature control (to minimize side reactions) and stoichiometric excess of diisopropylamine (1.2–1.5 equivalents) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C6, diisopropylamide at C3). Compare with PubChem data for 2-chloro-6-methylnicotinamide (δ ~8.3 ppm for pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~240.7 g/mol based on triazine analogs) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H bends (if present) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DCM, DMF) but insoluble in water.

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) between literature sources be resolved?

- Methodology : Cross-validate using multiple techniques (e.g., 2D NMR like COSY or HSQC) and reference databases (NIST Chemistry WebBook, PubChem). For example, pyridine ring protons in similar compounds show upfield shifts due to electron-withdrawing chloro groups .

- Case Study : Discrepancies in carbonyl IR peaks may arise from polymorphic forms; use X-ray crystallography to confirm solid-state structure .

Q. What experimental strategies can differentiate degradation products of this compound in environmental samples?

- Analytical Workflow :

Extraction : Solid-phase extraction (SPE) with C18 cartridges.

Separation : LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).

Identification : Compare fragmentation patterns with synthesized standards (e.g., dechlorinated or hydroxylated metabolites) .

- Case Study : Adapt discrimination diagrams (used for triazine herbicides) to track hydrolytic pathways (e.g., loss of diisopropyl groups) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Design : Synthesize analogs with variations at the chloro (e.g., fluoro, methyl) and diisopropylamide positions.

- Assays : Test in vitro enzyme inhibition (e.g., cytochrome P450 isoforms) or receptor-binding assays. For example, methyl substitution at C2 in pyridine analogs enhances hydrophobicity and membrane permeability .

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with bioactivity .

Q. What are the challenges in quantifying trace amounts of this compound in complex matrices (e.g., soil, biological fluids)?

- Sample Preparation : Matrix solid-phase dispersion (MSPD) for soil; protein precipitation (acetonitrile) for biological fluids.

- Quantitation : Isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards to correct for matrix effects .

- Validation : Follow ICH guidelines for limits of detection (LOD < 0.1 ng/mL) and recovery rates (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.